Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
2-Bromo-3-nitrobenzaldehyde structure
Productnaam:2-Bromo-3-nitrobenzaldehyde
CAS-nummer:90407-21-9
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD15527595
CID:1026207

2-Bromo-3-nitrobenzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Bromo-3-nitrobenzaldehyde
    • Benzaldehyde,2-bromo-3-nitro
    • CL8255
    • Benzaldehyde, 2-bromo-3-nitro-
    • 2-bromo-3-nitro-benzaldehyde
    • ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
    • SY047873
    • AB0027480
    • W9315
    • ST24022041
    • 2-Bromo-3-nitrobenzaldehyde (ACI)
    • MDL: MFCD15527595
    • Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
    • InChI-sleutel: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • LACHT: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

Berekende eigenschappen

  • Exacte massa: 228.93700
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 192
  • Topologisch pooloppervlak: 62.9

Experimentele eigenschappen

  • PSA: 62.89000
  • LogboekP: 2.69300

2-Bromo-3-nitrobenzaldehyde Beveiligingsinformatie

2-Bromo-3-nitrobenzaldehyde Douanegegevens

  • HS-CODE:2913000090
  • Douanegegevens:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-3-nitrobenzaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-187989-1.0g
2-bromo-3-nitrobenzaldehyde
90407-21-9 95%
1.0g
$35.0 2023-07-10
Enamine
EN300-187989-2.5g
2-bromo-3-nitrobenzaldehyde
90407-21-9 95%
2.5g
$64.0 2023-07-10
eNovation Chemicals LLC
Y1046965-10g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 98%
10g
$165 2024-06-07
Enamine
EN300-187989-0.1g
2-bromo-3-nitrobenzaldehyde
90407-21-9 95%
0.1g
$19.0 2023-07-10
ChemScence
CS-W005406-5g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 99.37%
5g
$103.0 2022-04-26
TRC
B699090-250mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
250mg
$ 75.00 2023-04-18
TRC
B699090-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9
1g
$ 98.00 2023-04-18
Chemenu
CM255678-10g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
10g
$202 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845301-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 98%
1g
222.30 2021-05-17
Apollo Scientific
OR400521-5g
2-Bromo-3-nitrobenzaldehyde
90407-21-9
5g
£70.00 2025-02-20

2-Bromo-3-nitrobenzaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Selenium ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine ,  Potassium iodide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referentie
Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities
Singh, Vijay P.; et al, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Manganese oxide (MnO2)
Referentie
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride ,  Water ;  0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ;  1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ;  neutralized
Referentie
Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists
Tomassoli, Isabelle; et al, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

Productiemethode 4

Reactievoorwaarden
Referentie
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
Referentie
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Thionyl chloride
2.1 -
Referentie
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
Referentie
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

2-Bromo-3-nitrobenzaldehyde Raw materials

2-Bromo-3-nitrobenzaldehyde Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde
A860806
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):247.0/986.0